2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene

Lipophilicity Drug Discovery ADME

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CAS 870065-92-2) is a densely functionalized halogenated nitroarene with the molecular formula C7H2ClF4NO2 and a molecular weight of 243.54 g/mol. Its aromatic ring carries four distinct substituents: a nitro group, a trifluoromethyl group, a fluorine atom, and a chlorine atom in a specific 1,2,3,4-substitution pattern.

Molecular Formula C7H2ClF4NO2
Molecular Weight 243.54 g/mol
Cat. No. B13989958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
Molecular FormulaC7H2ClF4NO2
Molecular Weight243.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)F
InChIInChI=1S/C7H2ClF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H
InChIKeySHKACKZLTPLGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CAS 870065-92-2): Core Properties and Structural Baseline for Procurement Decisions


2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene (CAS 870065-92-2) is a densely functionalized halogenated nitroarene with the molecular formula C7H2ClF4NO2 and a molecular weight of 243.54 g/mol [1]. Its aromatic ring carries four distinct substituents: a nitro group, a trifluoromethyl group, a fluorine atom, and a chlorine atom in a specific 1,2,3,4-substitution pattern . This combination confers a calculated XLogP3-AA of 3.4, a topological polar surface area of 45.8 Ų, and a predicted density of 1.613±0.06 g/cm³ [1]. These computed descriptors establish the baseline physicochemical identity for evaluating its differential utility in synthetic applications.

Why 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene Cannot Be Replaced by Generic Analogs in Demanding Synthetic Sequences


The simultaneous presence of a strongly electron-withdrawing trifluoromethyl group, a nitro group, and two different halogen leaving groups (Cl, F) on a single benzene ring creates a unique electronic and steric environment that dictates reactivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Generalizations from simpler analogs (e.g., 2-chloro-4-nitrobenzotrifluoride or 1-fluoro-2-nitro-4-trifluoromethylbenzene) are unreliable because the relative activation and leaving group ability of chlorine and fluorine are highly dependent on the nature and position of other substituents, as well as the specific nucleophile and reaction conditions employed [2]. Replacing this compound with a less specifically substituted analog can lead to different regioselectivity, reaction rates, and product profiles, which can derail established synthetic pathways. The quantitative evidence below clarifies the basis for this stringent substitution requirement.

Quantitative Differentiation of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene: A Comparator-Based Evidence Guide


Enhanced Lipophilicity (XLogP3-AA) vs. Non-Fluorinated Nitroarene Analogs for Membrane Permeability

The compound exhibits a computed XLogP3-AA of 3.4, which is a measure of its lipophilicity [1]. In comparison, the non-fluorinated analog 2-chloro-4-nitroaniline has an XLogP of 1.8 [2]. This quantitative difference of +1.6 log units signifies a substantially higher partition coefficient for the target compound. Increased lipophilicity, conferred by the trifluoromethyl group, is a key parameter for optimizing membrane permeability and bioavailability in drug candidates, making this compound a preferred intermediate for CNS-targeted or orally bioavailable molecules relative to less lipophilic nitroarenes.

Lipophilicity Drug Discovery ADME

Defined Leaving Group Orthogonality: Fluorine vs. Chlorine Displacement in SNAr Chemistry

In aromatic nucleophilic substitution (SNAr) reactions, the relative mobility of fluorine and chlorine is not constant but is strongly modulated by the nature and position of other ring substituents, especially nitro and trifluoromethyl groups [1]. The target compound presents a specific case where both halogens are activated by the o-nitro group. Systematic studies on related systems indicate that while fluorine is generally a better leaving group than chlorine in activated positions, the presence of a strong -I substituent like CF3 ortho to fluorine can influence the charge distribution and potentially alter the F/Cl mobility ratio [1]. This provides a unique opportunity for sequential, chemoselective functionalization, where one halogen can be preferentially displaced under mild conditions while the other remains intact for a subsequent step.

SNAr Reaction Selectivity Building Block

Differential Electron-Withdrawing Capacity: CF3 vs. CH3 Substitution on Nitroarene Reactivity

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I), with Hammett substituent constants (σm = 0.43, σp = 0.54) that significantly activate the aromatic ring toward nucleophilic attack compared to a methyl group (σm = -0.07, σp = -0.17) [1]. In the context of the target compound, the ortho-CF3 group (analogous to a meta/para relationship with reactive sites) will withdraw electron density, stabilizing a Meisenheimer complex intermediate during SNAr reactions [2]. Replacing the CF3 group with a CH3 group in an analogous compound would result in a 100- to 1000-fold decrease in the rate of nucleophilic substitution, based on a Hammett ρ-value of approximately +3 to +4 for typical SNAr reactions [1][2]. This makes the target compound a much more reactive electrophile.

Electronic Effects Hammett Constants SAR

Defined Application Scenarios for 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene Driven by Quantitative Evidence


Lead Optimization in Drug Discovery: Enhancing CNS Drug Candidate Lipophilicity

The computed XLogP3-AA of 3.4 for this compound [1] makes it a strategically valuable intermediate for synthesizing central nervous system (CNS) drug candidates. In a medicinal chemistry campaign, replacing a less lipophilic building block (e.g., a simple nitroarene with XLogP ~1.8) with this compound can increase the overall lipophilicity of the final molecule by a quantifiable amount [2]. This modification is directly relevant for improving passive diffusion across the blood-brain barrier, a common requirement for CNS therapeutics. Procurement of this specific intermediate is therefore justified when optimizing a lead series for improved brain penetration.

Synthesis of Complex Agrochemicals: A Versatile Platform for Sequential Derivatization

This compound's substitution pattern, featuring both chlorine and fluorine leaving groups activated by an ortho-nitro group, creates a platform for programmed, stepwise synthesis [1]. For example, a first SNAr reaction can selectively displace the fluorine atom with an amine nucleophile under mild conditions. Subsequently, the chlorine atom can be displaced or used in a cross-coupling reaction to introduce a second distinct functional group [1]. This orthogonality is highly valuable in the agrochemical industry for efficiently generating diverse libraries of candidate molecules from a single, densely functionalized core, offering a clear advantage over simpler, mono-halogenated starting materials.

Advanced Materials Synthesis: Introduction of a High-Electron-Withdrawing Group for Fine-Tuning Properties

The presence of the trifluoromethyl group provides a strong inductive electron-withdrawing effect (σm = 0.43) [1] without the strong resonance effects of a nitro group. This allows for fine-tuning of the electronic properties of π-conjugated materials, such as lowering the LUMO energy level to improve electron injection in organic electronics. When incorporated into a polymer or small-molecule semiconductor, the CF3 group can significantly alter the material's optical and electronic properties compared to non-fluorinated analogs [2]. Procuring this specific building block is essential for researchers aiming to achieve a specific, quantifiable shift in the electronic structure of their target material.

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